Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methoxyphenyl group attached to the triazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-[3-(2-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-6-4-3-5-9(10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
JCSFJJXKIBMJPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
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